

Application Notes: 2-Myristyldipalmitin in Controlled-Release Drug Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Myristyldipalmitin

Cat. No.: B1198162

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Introduction

2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl glycerol) is a mixed-acid triglyceride composed of two palmitic acid chains and one myristic acid chain on a glycerol backbone. As a solid lipid at room temperature, it serves as an excellent matrix-forming excipient for a variety of controlled-release drug delivery systems. Its biocompatibility and biodegradability make it a suitable candidate for formulating advanced nanoparticle-based drug carriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of encapsulated drugs by modifying their release profile, enhancing bioavailability, and enabling targeted delivery.

Physicochemical Properties and Advantages

2-Myristyldipalmitin is a solid lipid, and its utility in drug delivery is analogous to other well-studied triglycerides like tristearin and tripalmitin. One key advantage of using a mixed-acid triglyceride like **2-Myristyldipalmitin** is its potential to form less perfect crystalline structures compared to mono-acid triglycerides. This imperfect crystallization creates more space within the lipid matrix to accommodate drug molecules, which can lead to higher drug loading capacity and reduce the likelihood of drug expulsion during storage—a common issue with early-generation Solid Lipid Nanoparticles (SLNs).^{[1][2]}

Applications in Controlled-Release Systems

The primary application of **2-Myristyldipalmitin** is in the formation of lipid nanoparticles, which are colloidal carriers with sizes typically ranging from 50 to 1000 nm.^{[2][3]}

- **Solid Lipid Nanoparticles (SLNs):** SLNs are formulated using a solid lipid (like **2-Myristyldipalmitin**), an emulsifier, and water.^[1] They offer advantages such as controlled drug release, protection of labile drugs from degradation, and the possibility of bypassing first-pass metabolism through lymphatic uptake. However, their drug loading capacity can sometimes be limited.
- **Nanostructured Lipid Carriers (NLCs):** NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of a solid lipid with a liquid lipid (oil). This creates a less-ordered lipid core, which significantly increases drug loading capacity and minimizes drug expulsion during storage. **2-Myristyldipalmitin** can serve as the primary solid lipid component in NLC formulations.
- **Liposomes:** While primarily composed of phospholipids, triglycerides like **2-Myristyldipalmitin** can be incorporated into liposomal formulations to modify the properties of the lipid bilayer, influence drug release, and act as a stabilizing agent.

These formulations are particularly effective for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II). By encapsulating the drug within a lipid matrix, these systems can enhance dissolution in the gastrointestinal tract and facilitate absorption.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of lipid nanoparticles using a solid lipid like **2-Myristyldipalmitin**. These methods are based on established techniques for formulating SLNs and NLCs.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization technique, a widely used method for producing SLNs.

Materials:

- **2-Myristyldipalmitin** (Solid Lipid)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Polysorbate 80, Poloxamer 188)
- Purified Water

Equipment:

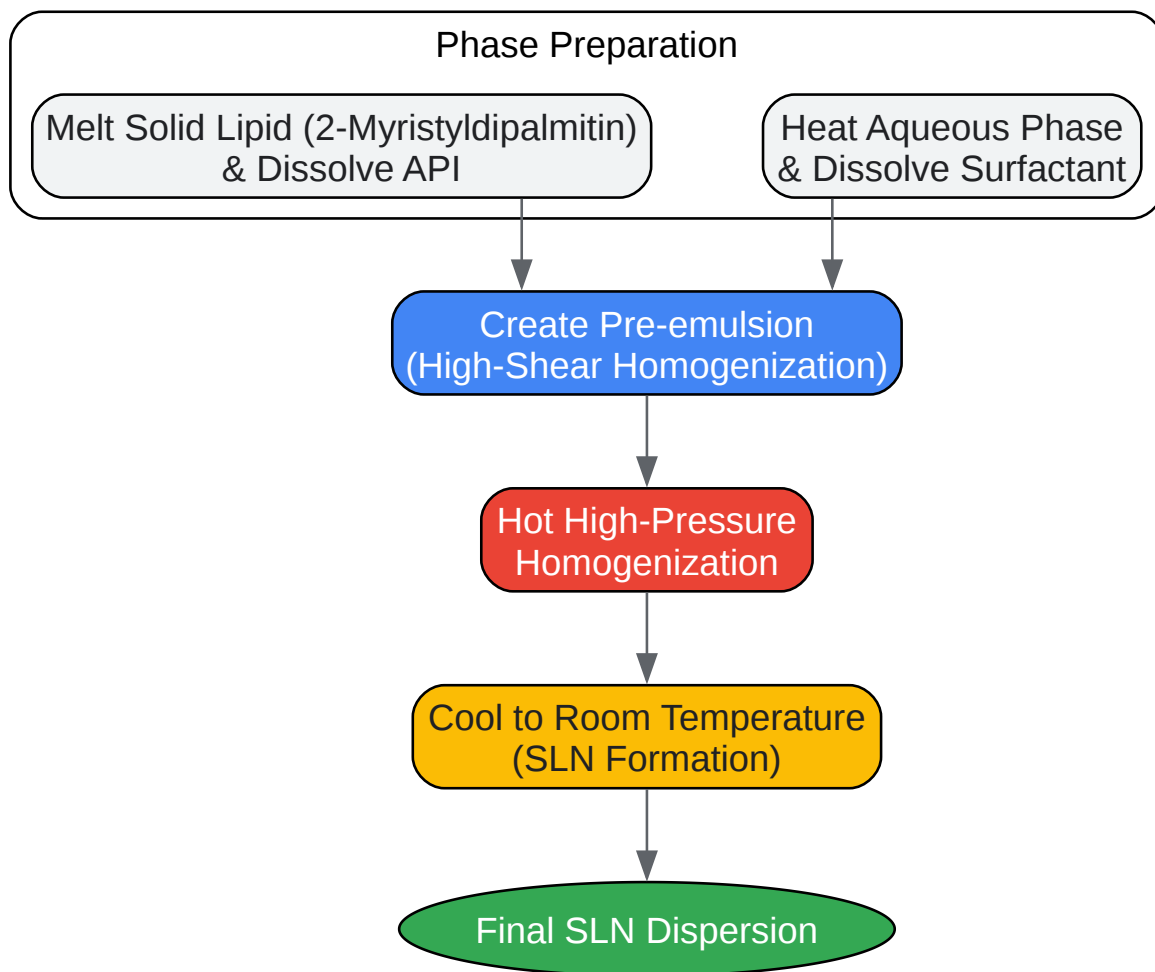
- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Water bath
- Magnetic stirrer

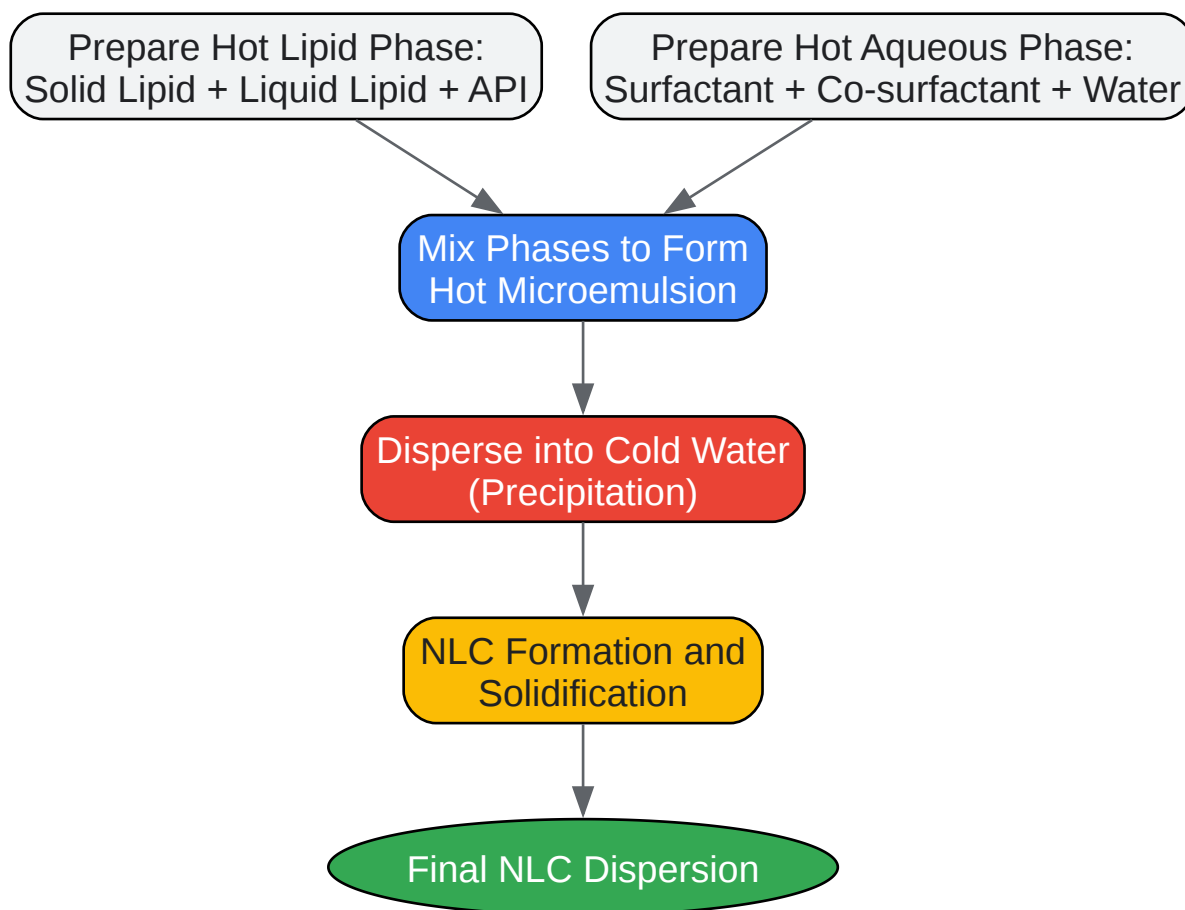
Methodology:

- **Preparation of Lipid Phase:** Melt the **2-Myristyldipalmitin** by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure a homogenous mixture.
- **Preparation of Aqueous Phase:** Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
- **High-Pressure Homogenization:** Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
- **Cooling and Solidification:** Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.

- Storage: Store the final SLN dispersion at 4°C.

Workflow Diagram:





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References

- 1. ijpsr.com [ijpsr.com]
- 2. US20160030305A1 - Solid lipid nanoparticles (ii) - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- To cite this document: BenchChem. [Application Notes: 2-Myristyldipalmitin in Controlled-Release Drug Formulations]. BenchChem, [2025]. [Online PDF]. Available at:

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